(2Z)-N-Acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
(2Z)-N-Acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
328268-92-4
VCID:
VC0444550
InChI:
InChI=1S/C21H20N2O4/c1-4-26-18-11-7-9-15-12-16(20(25)22-14(3)24)21(27-19(15)18)23-17-10-6-5-8-13(17)2/h5-12H,4H2,1-3H3,(H,22,24,25)
SMILES:
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)NC(=O)C
Molecular Formula:
C21H20N2O4
Molecular Weight:
364.4g/mol
(2Z)-N-Acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
CAS No.: 328268-92-4
Main Products
VCID: VC0444550
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4g/mol
CAS No. | 328268-92-4 |
---|---|
Product Name | (2Z)-N-Acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide |
Molecular Formula | C21H20N2O4 |
Molecular Weight | 364.4g/mol |
IUPAC Name | N-acetyl-8-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide |
Standard InChI | InChI=1S/C21H20N2O4/c1-4-26-18-11-7-9-15-12-16(20(25)22-14(3)24)21(27-19(15)18)23-17-10-6-5-8-13(17)2/h5-12H,4H2,1-3H3,(H,22,24,25) |
Standard InChIKey | BIIBACUEMXSRMU-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)NC(=O)C |
Canonical SMILES | CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)NC(=O)C |
PubChem Compound | 1020924 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume